
Acetic acid--octan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–octan-1-ol (1/1) is an ester formed from the reaction between acetic acid and octan-1-ol. Esters are organic compounds known for their pleasant, often fruity odors, and are commonly used in perfumes and flavorings. This particular ester is known for its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid–octan-1-ol (1/1) can be synthesized through a process known as esterification. This involves the reaction of acetic acid with octan-1-ol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
CH3COOH+CH3(CH2)7OH→CH3COO(CH2)7CH3+H2O
This reaction is typically carried out by heating the reactants in a warm water bath (60-65°C) for about 10 minutes .
Industrial Production Methods
Industrially, octan-1-ol is produced by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. . The esterification process is then applied to produce acetic acid–octan-1-ol (1/1).
Chemical Reactions Analysis
Types of Reactions
Acetic acid–octan-1-ol (1/1) primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into acetic acid and octan-1-ol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Major Products
Hydrolysis: Acetic acid and octan-1-ol.
Transesterification: A different ester and the original alcohol.
Scientific Research Applications
Acetic acid–octan-1-ol (1/1) has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of perfumes and flavorings due to its pleasant odor
Mechanism of Action
The mechanism of action of acetic acid–octan-1-ol (1/1) involves its interaction with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the ester can facilitate the transport of drugs across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Octyl acetate: Formed from the reaction of octan-1-ol with acetic acid, similar to acetic acid–octan-1-ol (1/1).
Butyl acetate: Formed from the reaction of butanol with acetic acid.
Ethyl acetate: Formed from the reaction of ethanol with acetic acid.
Uniqueness
Acetic acid–octan-1-ol (1/1) is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to shorter or longer chain esters. Its specific structure allows for unique interactions with lipid membranes, making it particularly useful in biological and medical applications .
Properties
CAS No. |
59461-57-3 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
acetic acid;octan-1-ol |
InChI |
InChI=1S/C8H18O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h9H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
DNKHEORCFQHULZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
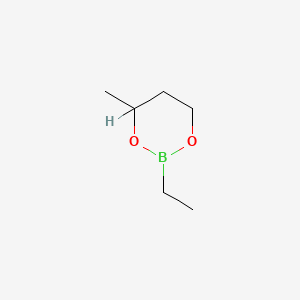

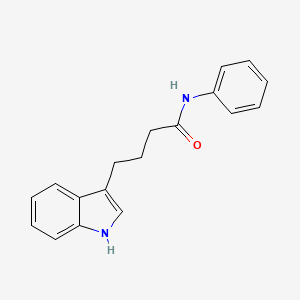

![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
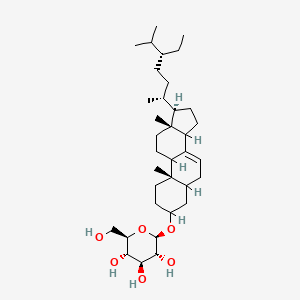
![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)
![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
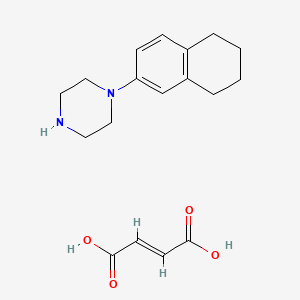
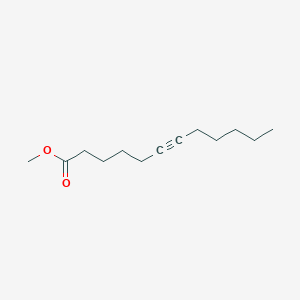
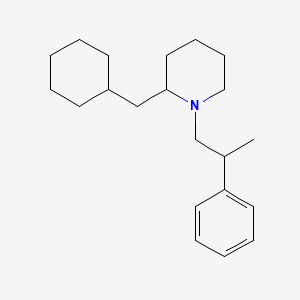

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
